molecular formula C24H26N4O2 B15181742 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)- CAS No. 184691-43-8

1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)-

Cat. No.: B15181742
CAS No.: 184691-43-8
M. Wt: 402.5 g/mol
InChI Key: UVRMNFFBWQPTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the indole ring, followed by the introduction of the pyrido ring and subsequent functionalization to introduce the piperazine and phenyl groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its interactions with biological targets could lead to the development of new medications.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical processes. Its unique properties could make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. By binding to these targets, the compound can modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)- include other heterocyclic compounds with indole and pyrido structures. Examples might include:

  • 1H-Indole-3-carboxylic acid
  • 2-Phenyl-1H-indole
  • 4-Pyridone derivatives

Uniqueness

What sets this compound apart from similar ones is its specific combination of functional groups and ring structures. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

184691-43-8

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

9-methyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-4H-pyrido[3,4-b]indole-1,3-dione

InChI

InChI=1S/C24H26N4O2/c1-25-21-10-6-5-9-19(21)20-17-22(29)28(24(30)23(20)25)16-13-26-11-14-27(15-12-26)18-7-3-2-4-8-18/h2-10H,11-17H2,1H3

InChI Key

UVRMNFFBWQPTLL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(C(=O)C3)CCN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.